molecular formula C14H23N5 B11739286 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11739286
M. Wt: 261.37 g/mol
InChI Key: JJMVIKJKBAWZDE-UHFFFAOYSA-N
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Description

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is a complex organic compound characterized by its unique structure, which includes two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the ethyl and methyl groups. The final step involves the coupling of the two pyrazole rings through a methyl bridge. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various alkyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

  • 1-ethyl-3-methyl-1H-pyrazol-4-amine
  • 1-propyl-3-methyl-1H-pyrazol-4-amine

Uniqueness

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of two pyrazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H24ClN5
  • Molecular Weight : 297.83 g/mol
  • CAS Number : 1856028-70-0

Pyrazole derivatives, including the compound of interest, are known to interact with various biological targets, including enzymes and receptors. The biological activity is often attributed to their ability to inhibit specific pathways involved in inflammation and cancer progression.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, a review noted that pyrazole compounds exhibited significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (CNS cancer), and NCI-H460 (lung cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha, which is crucial in inflammatory responses .

3. Antioxidant Properties

Some studies suggest that pyrazole compounds possess antioxidant activity, which may contribute to their overall therapeutic effects by reducing oxidative stress in cells .

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of various pyrazole derivatives against human cancer cell lines. The findings indicated that certain modifications in the pyrazole structure significantly enhanced anticancer activity, with one derivative achieving an IC50 value of 26 µM against A549 lung cancer cells .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory activity of aminopyrazole derivatives, demonstrating that these compounds could effectively inhibit LPS-induced TNF-alpha release in vitro and in vivo models, suggesting their potential for treating inflammatory diseases .

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methyl-1-propylpyrazol-4-amine

InChI

InChI=1S/C14H23N5/c1-5-7-18-10-13(12(4)17-18)15-9-14-11(3)8-16-19(14)6-2/h8,10,15H,5-7,9H2,1-4H3

InChI Key

JJMVIKJKBAWZDE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=C(C=NN2CC)C

Origin of Product

United States

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